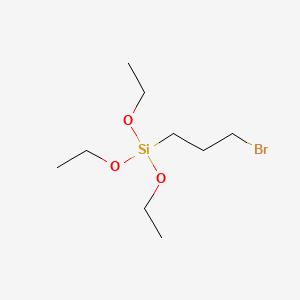

(3-Bromopropyl)triethoxysilane

Description

Significance of Organosilane Compounds in Interfacial Science and Engineering

Organosilanes are a class of silicon-based organic compounds that play a pivotal role in interfacial science. nih.gov They act as coupling agents, adhesion promoters, and surface modifiers, fundamentally altering the properties at the interface between different materials. russoindustrial.ruresearchgate.net The general structure of an organosilane, Y-R-SiX₃, consists of a hydrolyzable group (X, typically alkoxy) that can react with inorganic surfaces, an organic functional group (Y) that can interact with a polymer matrix, and a stable alkyl spacer (R). alfa-chemistry.com This dual reactivity allows organosilanes to create a durable link between otherwise incompatible materials, such as glass fibers and a polymer resin, leading to enhanced mechanical strength and performance in composite materials. russoindustrial.ru

Role of the Bromopropyl Functionality in Chemical Reactivity and Derivatization

The bromopropyl group in (3-Bromopropyl)triethoxysilane is a key feature that imparts significant chemical reactivity. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for a wide range of chemical modifications. cymitquimica.com This functionality enables the covalent attachment of various molecules, including amines, thiols, and other nucleophiles, to the silane (B1218182). This versatility is crucial for the synthesis of functionalized materials with tailored properties. For instance, the bromopropyl group can be used to initiate polymerization reactions or to immobilize biomolecules onto a surface. biosynth.com

Role of the Triethoxysilane (B36694) Moiety in Surface Grafting and Network Formation

The triethoxysilane portion of the molecule is responsible for its ability to anchor to inorganic surfaces. In the presence of water, the ethoxy groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. russoindustrial.ru These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), alumina (B75360), and metal oxides, forming stable covalent siloxane (Si-O-M) bonds (where M is a metal or silicon atom). alfa-chemistry.comrussoindustrial.ru Furthermore, the silanol groups can also condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface. nih.gov This process of hydrolysis and condensation is fundamental to the formation of robust and stable surface modifications. russoindustrial.ru

Overview of Research Trajectories Involving this compound

Research involving this compound is diverse and spans multiple disciplines. Key areas of investigation include:

Surface Modification: Researchers have extensively used this silane to modify the surfaces of various materials, including nanoparticles, to enhance their properties and functionality. cymitquimica.com For example, it has been used to functionalize magnetite nanoparticles for applications in drug delivery and magnetic resonance imaging. lookchem.comscientificlabs.com

Polymer Composites: In the field of polymer science, this compound is employed to improve the adhesion between inorganic fillers and polymer matrices, leading to composites with enhanced mechanical and thermal properties.

Biomaterials and Biosensors: The ability to immobilize biomolecules makes this compound valuable in the development of biocompatible coatings for medical devices and in the fabrication of biosensors. biosynth.com

Chromatography: In analytical chemistry, it has been used to prepare stationary phases for high-performance liquid chromatography (HPLC). sielc.comresearchgate.net

Perovskite Solar Cells: Recent studies have explored its use as an interfacial modifier in perovskite solar cells to improve efficiency and stability. acs.org

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52090-18-3 sielc.com |

| Molecular Formula | C₉H₂₁BrO₃Si cfmats.com |

| Molecular Weight | 285.25 g/mol cfmats.com |

| Appearance | Colorless to light yellow clear liquid cfmats.com |

| Boiling Point | 243.5°C at 760 mmHg cfmats.com |

| Flash Point | 101.1°C cfmats.com |

| Density | 1.163 g/cm³ cfmats.com |

| Refractive Index | 1.446 cfmats.com |

Table 2: Key Research Applications of this compound

| Application Area | Description of Research | Key Findings |

| Nanoparticle Functionalization | Modification of magnetite (Fe₃O₄) nanoparticles. | Improved drug loading capacity and targeted delivery capabilities for anticancer drugs. |

| Polymer Composites | Enhancement of polymeric films. | Increased mechanical strength and chemical resistance. |

| Chromatography | Development of a stationary phase for HPLC. researchgate.net | Successful separation of organic nitrates. researchgate.net |

| Perovskite Solar Cells | Use as an interfacial modifier. acs.org | Passivation of defects, leading to improved charge carrier extraction and transportation. acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BrO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFBXUMHVSZUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCBr)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200079 | |

| Record name | (3-Bromopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-18-3 | |

| Record name | (3-Bromopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52090-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052090183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromopropyl Triethoxysilane

Routes to the Synthesis of (3-Bromopropyl)triethoxysilane

The synthesis of this compound is primarily achieved through two main routes: alcoholysis of the corresponding trichlorosilane (B8805176) and hydrosilylation of an unsaturated precursor.

Alcoholysis of (3-Bromopropyl)trichlorosilane

The most common laboratory and industrial synthesis involves the reaction of (3-Bromopropyl)trichlorosilane with ethanol (B145695). This is a nucleophilic substitution reaction where the ethoxy groups from ethanol replace the chloro groups on the silicon atom. The reaction stoichiometry requires three moles of ethanol for every mole of (3-Bromopropyl)trichlorosilane, producing hydrogen chloride (HCl) as a byproduct.

Reaction: (3-Bromopropyl)trichlorosilane + 3 C₂H₅OH → this compound + 3 HCl

To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture. The synthesis must be conducted under anhydrous conditions to prevent premature and uncontrolled hydrolysis of both the starting trichlorosilane and the triethoxysilane (B36694) product. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often used to facilitate the reaction.

Hydrosilylation

An alternative synthetic approach is the hydrosilylation of allyl bromide with triethoxysilane. This method involves the catalytic addition of the Si-H bond of triethoxysilane across the carbon-carbon double bond of allyl bromide. This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst. researchgate.netscirp.org

Reaction: CH₂=CHCH₂Br (Allyl Bromide) + HSi(OC₂H₅)₃ (Triethoxysilane) --(Catalyst)--> Br(CH₂)₃Si(OC₂H₅)₃

This route offers a direct way to form the carbon-silicon bond. However, a significant challenge in the hydrosilylation of allylic compounds is the potential for isomerization of the allyl double bond to an internal, unreactive position (e.g., CH₃-CH=CH-), which can reduce the yield of the desired product. google.com Reaction conditions, such as temperature and catalyst choice, are optimized to favor the desired addition product over isomerization byproducts. scirp.orggoogle.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Alcoholysis | Hydrosilylation |

|---|---|---|

| Starting Materials | (3-Bromopropyl)trichlorosilane, Ethanol | Allyl Bromide, Triethoxysilane |

| Byproduct | Hydrogen Chloride (HCl) | Isomerization products (potential) |

| Catalyst/Reagent | Base (e.g., Pyridine, Triethylamine) | Platinum-based catalyst (e.g., Karstedt's) |

| Key Condition | Anhydrous environment | Control of temperature to minimize isomerization |

| Primary Advantage | High-yield, well-established method | Direct C-Si bond formation |

Reaction Kinetics and Mechanistic Insights of Silanization with Ethoxy Groups

Silanization is the process by which silane (B1218182) coupling agents, like this compound, form a layer on a substrate surface. The mechanism and kinetics are complex, involving multiple steps. nih.gov

The kinetics of silanization with trialkoxysilanes are generally characterized by two distinct phases. mdpi.com

Primary Reaction: The initial reaction involving the first of the three ethoxy groups is relatively fast. mdpi.com

Secondary Reaction: The subsequent reaction of the second and third ethoxy groups is significantly slower, often 10 to 20 times slower than the primary reaction. mdpi.com

Studies on similar triethoxysilanes, such as (3-Aminopropyl)triethoxysilane (APTES), show that the initial silanization happens very quickly, but achieving saturation or full surface coverage is a much slower process. nih.gov The reaction kinetics are influenced by several factors including temperature, solvent, and the concentration of the silane. nih.govresearchgate.net The mechanism can involve a sequence of adsorption, chemical sorption, and chemical diffusion processes to achieve a stable, grafted layer. nih.gov

Control over Hydrolysis and Condensation Processes during Material Synthesis

Precise control over the hydrolysis and condensation of this compound is critical for synthesizing materials with desired properties, whether for surface modification or for creating bulk materials via the sol-gel process. nih.govsemi.ac.cn The structure and properties of the final material are dictated by the relative rates of these two competing reactions.

Key parameters that are manipulated to control these processes include:

Water-to-Silane Ratio (R): The amount of water available for hydrolysis is a primary controlling factor. Insufficient water leads to incomplete hydrolysis, while excess water can accelerate condensation and lead to rapid gelation or precipitation. nih.gov

pH (Catalyst): Both acid and base catalysis significantly affect the reaction rates. Acidic conditions (pH < 7) tend to promote the hydrolysis reaction, leading to more linear, less-branched polymers. unm.edu Basic conditions (pH > 7) accelerate the condensation reaction, resulting in more highly branched, particulate clusters. unm.edunih.gov The minimum reaction rate for hydrolysis typically occurs around a neutral pH of 7. unm.edu

Solvent: The choice of solvent can influence the solubility of the silane and its hydrolyzed products, affecting reaction rates and the morphology of the resulting polymer network. nih.gov For instance, using a toluene/methanol mixture has been shown to yield a high grafting density for similar silanes. nih.gov

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, but their relative effects can vary. nih.govnih.gov

Silane Concentration: The concentration of the silane precursor affects the proximity of molecules to each other, thereby influencing the rate of intermolecular condensation. nih.gov

By carefully tuning these parameters, it is possible to control the formation of siloxane networks, from producing smooth, uniform monolayers on surfaces to fabricating porous gels with specific structural characteristics. nih.govsemi.ac.cn

Table 2: Influence of Reaction Conditions on Hydrolysis and Condensation

| Parameter | Effect of Increase/Change | Primary Outcome |

|---|---|---|

| Water Content | Higher water content | Accelerates hydrolysis and condensation nih.gov |

| pH (Acidic) | Lower pH | Increases hydrolysis rate relative to condensation unm.edu |

| pH (Basic) | Higher pH | Increases condensation rate nih.gov |

| Temperature | Higher temperature | Increases overall reaction rates nih.gov |

| Concentration | Higher concentration | Favors intermolecular condensation nih.gov |

Investigation of Premature Polymerization and Stability Considerations in Synthesis

This compound is sensitive to moisture, and its stability is a major consideration during synthesis, storage, and use. angenechemical.com

Premature Polymerization and Hydrolysis: The presence of water in the environment can initiate spontaneous hydrolysis of the ethoxy groups, leading to the formation of silanols. These silanols can then undergo condensation, resulting in the formation of oligomers and polymers. wikipedia.org This premature polymerization is undesirable as it alters the compound's reactivity and can lead to the formation of insoluble gels, rendering the material unusable for controlled surface modification. wku.edu To mitigate this, this compound must be stored under dry, inert atmospheric conditions, such as under nitrogen or argon, to prevent contact with moisture.

Stability During Hydrosilylation Synthesis: During the synthesis of this compound via hydrosilylation, the stability of the precursors is also a concern.

Isomerization: As mentioned previously, platinum-catalyzed hydrosilylation of allyl compounds can be accompanied by the unwanted isomerization of the double bond, which reduces product yield. google.com

Precursor Stability: The allyl bromide precursor itself can be sensitive to light and may polymerize on its own if not handled correctly. It is often distilled and stored in the dark to maintain its purity and reactivity. beilstein-journals.org

Inhibitors: In industrial settings, inhibitors are often used during hydrosilylation reactions. These chemical agents prevent the catalyst from initiating the reaction prematurely at ambient temperatures but allow for rapid curing at elevated temperatures. researchgate.netpsu.edu For related reactions, free radical inhibitors like hydroquinone (B1673460) have been used to prevent unwanted side reactions of the allyl group. sci-hub.se

In some synthetic routes involving related precursors, premature polymerization during the synthesis step was so significant that the intended monomeric precursor could not be isolated, leading directly to the formation of polymeric nanoparticles. wku.edu This highlights the critical need for controlling reaction conditions and ensuring the stability of all reagents to achieve the desired chemical product.

Functionalization Strategies Utilizing the Bromopropyl Moiety

Nucleophilic Substitution Reactions with the Terminal Bromine Atom

The electron-withdrawing nature of the bromine atom makes the adjacent carbon atom susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction pathway is a cornerstone of the functionalization strategies involving this silane (B1218182).

Amination Reactions for Amine-Functionalized Surfaces

The conversion of the terminal bromine to an amine group is a common and important modification. This is typically achieved by reacting the bromopropyl-functionalized surface with ammonia (B1221849) or primary amines. The resulting amine-terminated surface is valuable for a wide range of applications due to the nucleophilic and basic nature of the amine group, which can be used for further coupling reactions or to alter surface charge. wikipedia.org For example, a common synthesis of (3-Aminopropyl)triethoxysilane (APTES), a widely used aminosilane, involves the reaction of γ-chloropropyltriethoxysilane with liquid ammonia. chemicalbook.comgoogle.com A similar principle applies to the surface-grafted (3-Bromopropyl)triethoxysilane. The resulting amine-functionalized surfaces are crucial for the immobilization of biomolecules and for creating positively charged surfaces at acidic to neutral pH. nih.govnih.govphyschemres.org

Azide (B81097) Formation via Reaction with Sodium Azide

The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) is a highly efficient method for introducing an azide (-N₃) functionality onto a surface. researchgate.net This nucleophilic substitution reaction replaces the terminal bromine with the azide group, yielding (3-Azidopropyl)triethoxysilane (AzTES). researchgate.netscispace.com This transformation is critical because the azide group is a key component in "click" chemistry reactions. The synthesis is typically carried out by stirring the brominated precursor with sodium azide in DMF for an extended period, often at a slightly elevated temperature, to ensure complete conversion. ehu.es The resulting azide-functionalized surface is relatively stable and serves as a versatile platform for subsequent covalent conjugation. scispace.com

Quaternization Reactions for Cationic Surface Modification

Quaternization of the terminal bromine atom can be achieved by reacting the this compound-modified surface with tertiary amines. This reaction results in the formation of a quaternary ammonium (B1175870) salt, which imparts a permanent positive charge to the surface, regardless of the pH of the surrounding environment. This cationic surface modification is useful in a variety of applications, including the creation of antimicrobial surfaces and as an anchor for negatively charged molecules or particles. The reaction involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable C-N bond. For instance, reactions with tertiary amines like N,N'-dimethylethylenediamine or piperazine (B1678402) have been shown to proceed effectively. psu.edu

Thiol-Ether Linkage Formation for Biomolecule Conjugation

The formation of a stable thiol-ether bond is another valuable functionalization strategy that can be achieved through the reaction of the bromopropyl group with a thiol-containing molecule. This reaction is particularly useful for the conjugation of biomolecules, such as cysteine-containing peptides and proteins, to a surface. rsc.org The thiol group (-SH) is a strong nucleophile and readily displaces the terminal bromine atom to form a robust thioether linkage (-S-). ehu.es This method provides a direct and efficient way to create biocompatible surfaces with specific biological activities. For example, 3-mercaptopropyltrimethoxysilane is another silane used to introduce thiol groups onto surfaces for subsequent reactions. mdpi.com The reaction of a bromopropyl-functionalized surface with a thiol proceeds via a nucleophilic substitution mechanism and is a key technique in bioconjugation. rsc.orgrsc.org

"Click" Chemistry Approaches for Covalent Conjugation

"Click" chemistry, a term coined by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Alkyne-Azide Cycloaddition for Polymer Grafting

The CuAAC reaction is a powerful tool for covalently attaching molecules to surfaces functionalized with either azide or alkyne groups. nih.gov In the context of this compound, the first step is its conversion to (3-Azidopropyl)triethoxysilane as described in section 3.1.2. goettingen-research-online.de This azide-functionalized surface can then be reacted with an alkyne-terminated polymer in the presence of a copper(I) catalyst to achieve polymer grafting. goettingen-research-online.dersc.org This "grafting-to" approach allows for the creation of dense polymer brushes on a surface, which can dramatically alter its properties, such as wettability, biocompatibility, and lubricity. researchgate.netrsc.org The CuAAC reaction is highly specific, forming a stable triazole linkage between the surface and the polymer chain. nih.govresearchgate.net This methodology has been successfully employed to graft a variety of polymers onto silica (B1680970) nanoparticles and other substrates. goettingen-research-online.dersc.org

Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Nucleophile | Functional Group Introduced | Key Application |

| Amination | Ammonia, Primary Amines | Amine (-NH₂) | Biomolecule immobilization, surface charge modification |

| Azide Formation | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for "click" chemistry |

| Quaternization | Tertiary Amines | Quaternary Ammonium (-N⁺R₃) | Cationic surface modification, antimicrobial surfaces |

| Thiol-Ether Formation | Thiols (-SH) | Thioether (-S-) | Biomolecule (e.g., cysteine peptides) conjugation |

Table 2: "Click" Chemistry Approach for Polymer Grafting

| Precursor Silane | Modification Reaction | Functionalized Surface | "Click" Reaction Partner | Resulting Linkage | Application |

| This compound | Reaction with Sodium Azide | Azide-functionalized surface | Alkyne-terminated polymer | Triazole | Polymer grafting for surface property modification |

Grafting-From and Grafting-To Polymerization Techniques Initiated by Bromopropyl Groups

The modification of surfaces with polymer brushes is a powerful method to control surface properties such as wettability, biocompatibility, and adhesion. The bromopropyl groups introduced by BPTES are instrumental in initiating controlled radical polymerization (CRP) techniques, primarily through "grafting-from" and "grafting-to" approaches.

The "grafting-from" approach, also known as surface-initiated polymerization (SIP), involves anchoring an initiator to the substrate, from which polymer chains are then grown in situ. alfa-chemistry.com Surfaces functionalized with BPTES are particularly well-suited for surface-initiated atom transfer radical polymerization (SI-ATRP), as the alkyl bromide serves as an excellent initiator. researchgate.netpsu.edu This method allows for the formation of dense polymer brushes because the small initiator molecules can be packed tightly on the surface before polymerization. alfa-chemistry.commdpi.com For instance, researchers have successfully grafted polymer films from silicon wafers by first creating a self-assembled monolayer of (3-Bromopropyl)trimethoxysilane (B1329998), a closely related compound, to provide the bromo-active initiation sites for ATRP. researchgate.net

The "grafting-to" approach involves the attachment of pre-synthesized polymers with reactive end-groups onto a functionalized surface. mdpi.com While this method offers excellent control over the molecular weight and architecture of the grafted polymer, achieving high grafting density can be challenging due to the steric hindrance of the large polymer coils preventing further chains from reaching the surface. mdpi.com In this context, the bromopropyl group of BPTES can be chemically converted into a different functional group to facilitate the attachment. A common strategy is the conversion of the bromide to an azide group by reaction with sodium azide. researchgate.net This azide-functionalized surface can then react with alkyne-terminated polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. researchgate.net

| Technique | Description | Advantages | Disadvantages | Role of Bromopropyl Group |

| Grafting-From (e.g., SI-ATRP) | Polymer chains are grown directly from initiator sites anchored to the surface. alfa-chemistry.com | High grafting density; precise control over film thickness. alfa-chemistry.commdpi.com | Characterization of the grafted polymer is more complex; potential for higher polydispersity. | Acts as a direct initiator for polymerization. researchgate.netresearchgate.net |

| Grafting-To (e.g., via Click Chemistry) | Pre-synthesized polymers are attached to the surface via reactive end-groups. mdpi.com | Excellent control over polymer molecular weight and architecture before grafting. mdpi.com | Lower grafting density due to steric hindrance from polymer coils. mdpi.com | Chemically modified (e.g., to an azide) to become a reactive site for polymer attachment. researchgate.net |

Post-Grafting Methodologies for Advanced Surface Derivatization

The true versatility of BPTES-modified surfaces lies in the reactivity of the terminal bromine atom, which is susceptible to nucleophilic substitution. This allows for a wide array of post-grafting modifications, enabling the introduction of diverse chemical functionalities for advanced applications.

One of the most powerful post-grafting techniques is the conversion of the bromide to an azide, which then serves as a platform for "click" chemistry. For example, magnetic nanoparticles have been functionalized with (3-bromopropyl)trimethoxysilane, followed by reaction with sodium azide to create an azide-terminated surface. researchgate.net These particles were then successfully grafted with acetylene-functionalized polymers like poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL), demonstrating a robust method for creating core-shell nanostructures. researchgate.net

Direct nucleophilic substitution offers another route to diverse functionalities. The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols, to create surfaces with specific chemical properties. Research has shown that mesoporous silica surfaces grafted with bromopropyl groups can react with a series of diamines. researchgate.net The extent of this substitution reaction provided insights into the spacing and accessibility of the grafted functional groups on the surface. researchgate.net Similarly, other studies have utilized the reactivity of related bromoalkylsilanes for the covalent immobilization of molecules for biosensor applications and to alter surface-tip interactions in atomic force microscopy. acs.orgresearchgate.net

These post-grafting derivatizations are crucial for creating highly specific and complex surfaces. For example, a surface can first be patterned using polymerization from BPTES-derived initiators, and then unreacted bromo groups can be converted to impart a different chemical or biological functionality, leading to multifunctional materials.

| Reaction Type | Reagent(s) | Resulting Functional Group | Application Example | Reference |

| Azidation | Sodium Azide (NaN₃) | Azide (-N₃) | Platform for "click" chemistry with alkyne-functionalized molecules. | researchgate.net |

| Amination | Diamines (e.g., CH₃NH(CH₂)nNHCH₃) | Secondary/Tertiary Amine | Probing the spacing of grafted functional groups. | researchgate.net |

| General Nucleophilic Substitution | Amines, Thiols | Various (e.g., -NR₂, -SR) | Creation of diverse functionalized silanes and surfaces. |

Integration of 3 Bromopropyl Triethoxysilane in Organic Inorganic Hybrid Materials

Development of Hybrid Composites and Nanocomposites

(3-Bromopropyl)triethoxysilane is instrumental in the development of a wide array of hybrid composites and nanocomposites. Its primary function is as a coupling agent, facilitating strong interfacial adhesion between an inorganic filler or substrate and an organic polymer matrix. The triethoxysilane (B36694) end of the molecule undergoes hydrolysis and condensation reactions to form strong, stable siloxane bonds (Si-O-Si) with the surface of inorganic materials like silica (B1680970), glass, and metal oxides. Simultaneously, the bromopropyl group provides a reactive site for grafting or cross-linking with the organic polymer phase. This dual reactivity is fundamental to creating a cohesive and robust composite material with enhanced mechanical, thermal, and chemical properties.

These hybrid materials are finding applications in diverse fields, from advanced coatings and adhesives to sophisticated electronic and biomedical devices. The ability to tailor the interface between the organic and inorganic phases using this compound allows for precise control over the final properties of the composite material.

The quest for efficient thermoelectric materials, which can convert heat energy into electrical energy and vice versa, has led to the exploration of organic-inorganic hybrids. These materials aim to combine the high electrical conductivity of inorganic components with the low thermal conductivity of organic polymers. wku.edu this compound and its trimethoxy counterpart, (3-bromopropyl)trimethoxysilane (B1329998), play a role in synthesizing these hybrid materials. wku.edu

In one approach, (3-bromopropyl)trimethoxysilane was utilized in an ether synthesis with 9-anthracene methanol, followed by a base-catalyzed sol-gel process to create polymeric nanoparticles. wku.edu Although premature polymerization was observed, this synthetic strategy highlights the potential for creating nanostructured hybrid materials for thermoelectric applications. wku.edu The nanostructuring aims to enhance the thermoelectric figure-of-merit (ZT) by scattering phonons more effectively than electrons, thereby reducing thermal conductivity without significantly compromising electrical conductivity.

Research has also explored the use of halogen-containing silanes to chemically modify substrates for metallization in thermoelectric devices. google.com This surface modification can improve the adhesion and interface between the thermoelectric material and the metallic contacts, which is crucial for device performance and reliability. google.com

Table 1: Research Findings on (3-Bromopropyl)silanes in Thermoelectric Materials

| Compound | Application/Role | Key Finding | Reference |

|---|---|---|---|

| (3-Bromopropyl)trimethoxysilane | Synthesis of anthracene-containing organic-inorganic hybrid nanoparticles | Utilized in a multi-step synthesis to create polymeric nanoparticles for potential thermoelectric applications. wku.edu Premature polymerization was noted during the precursor synthesis step. wku.edu | wku.edu |

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology that relies on the efficient transport of protons through a specialized membrane. si.edu Organic-inorganic hybrid membranes are being developed to improve upon the properties of traditional polymer membranes, such as Nafion. The goal is to enhance proton conductivity, mechanical strength, and thermal stability while reducing fuel crossover.

While direct references detailing the specific use of this compound in PEMFC hybrid membranes are not prevalent in the provided search results, the fundamental chemistry of silane (B1218182) coupling agents is highly relevant. The functionalization of inorganic nanoparticles (e.g., silica, zirconia) with organosilanes, followed by their incorporation into a polymer matrix, is a common strategy to create these hybrid membranes. The silane acts as a compatibilizer and can introduce proton-conducting groups.

For instance, a related compound, (3-aminopropyl)triethoxysilane (APTES), is used to functionalize surfaces for various applications. rsc.orgnorthwestern.edu In the context of PEMFCs, the bromoalkyl functionality of this compound could be converted to a sulfonic acid group through nucleophilic substitution, thereby imparting proton conductivity to the inorganic filler. This functionalized filler could then be embedded into a polymer matrix like polybenzimidazole or a sulfonated poly(arylene ether), potentially leading to a hybrid membrane with improved performance characteristics.

Role in Sol-Gel Processing and Polymeric Nanoparticle Formation

The sol-gel process is a versatile wet-chemical technique used to synthesize a wide variety of materials, particularly metal oxides, from molecular precursors. nih.gov this compound is an ideal precursor for introducing organic functionality into an inorganic silica network via the sol-gel method.

The process begins with the hydrolysis of the ethoxysilane (B94302) groups in the presence of water and a catalyst (acid or base) to form reactive silanol (B1196071) groups (Si-OH). These silanols then undergo condensation reactions with each other or with other hydrolyzed silicon alkoxides (like tetraethyl orthosilicate, TEOS) to form a three-dimensional siloxane (Si-O-Si) network. The bromopropyl group remains intact throughout this process, becoming an integral part of the final gel structure.

This approach allows for the creation of hybrid materials where the organic and inorganic components are linked at the molecular level. The resulting materials can exhibit a range of properties depending on the reaction conditions and the relative amounts of organic and inorganic precursors.

Furthermore, this compound and its trimethoxy analog are employed in the synthesis of polymeric nanoparticles. wku.edugrafiati.com For instance, magnetic nanoparticles have been surface-modified with (3-bromopropyl)trimethoxysilane. grafiati.com This initial silanization step introduces bromine groups on the particle surface, which can then be converted to other functional groups, such as azides, for subsequent "click" chemistry reactions to graft polymers like polyethylene (B3416737) glycol (PEG) or poly(ε-caprolactone) (PCL) onto the nanoparticle surface. grafiati.com This method allows for the precise engineering of core-shell nanoparticles with tailored surface properties for various applications.

Interface Engineering in Advanced Hybrid Systems

By forming a covalent bridge between the two phases, the silane coupling agent can improve stress transfer from the polymer matrix to the inorganic filler, leading to enhanced mechanical properties such as tensile strength and toughness. acs.org It can also improve the dispersion of nanofillers within the polymer matrix, preventing agglomeration and ensuring a more uniform material. researchgate.net

In the realm of perovskite solar cells, (3-bromopropyl)trimethoxysilane has been proposed as an efficient modifier for the buried interface between the tin oxide (SnO2) electron transport layer and the perovskite active layer. acs.org It is suggested that the silane can interact with hydroxyl groups on the SnO2 surface and passivate defects in the perovskite layer, thereby improving charge carrier extraction and transport and reducing non-radiative recombination. acs.org This highlights the sophisticated role of silanes in controlling interfacial energetics and defect chemistry in advanced electronic devices.

Tailoring Interfacial Properties through Silane Interlayers

The formation of a silane interlayer at the interface between an inorganic substrate and an organic overlayer is a powerful strategy for tailoring interfacial properties. researchgate.net this compound can be used to create such interlayers on a variety of substrates, including silicon wafers, glass, and metal oxides.

The process typically involves depositing a thin layer of the silane onto the substrate from either a solution or the vapor phase. The triethoxysilane groups react with surface hydroxyls to form a covalently bound monolayer or a thin polymer film. The outward-facing bromopropyl groups then present a new surface chemistry that can be tailored for specific applications.

For example, the bromine atoms can be used as anchor points for the subsequent grafting of polymers or biomolecules. In a study involving butadiene-styrene-vinylpyridine rubber, (3-bromopropyl)trimethoxysilane-modified silica was used as a crosslinker. acs.org The reaction between the bromopropyl groups and the pyridine (B92270) moieties in the rubber formed pyridinium (B92312) salts at the interface, creating strong covalent interfacial bridges. acs.org This not only improved the mechanical properties of the composite but also imparted vitrimeric properties, allowing the material to be reprocessed at elevated temperatures due to the dynamic nature of the C-N bonds. acs.org This demonstrates how a carefully designed silane interlayer can introduce novel functionalities and properties to a hybrid material.

Surface Modification and Immobilization Studies

Formation of Self-Assembled Monolayers (SAMs) on Substrates

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, allowing for the creation of highly organized and functional surfaces. The process for alkoxysilanes like (3-Bromopropyl)triethoxysilane typically involves the hydrolysis of the Si-OEt bonds in the presence of surface-adsorbed water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate surface (e.g., Si-OH, Al-OH) to form stable, covalent siloxane (Si-O-Substrate) bonds. Lateral condensation between adjacent silane (B1218182) molecules creates a cross-linked polysiloxane network, enhancing the stability of the monolayer.

Silicon wafers and other silicon-based materials are ideal substrates for silanization due to their native oxide layer, which is rich in silanol groups. A study involving the closely related compound, (3-bromopropyl)trichlorosilane, demonstrates a typical procedure for modifying silicon nanoparticles. The process begins with a "Piranha" solution treatment to ensure the silicon surface is fully hydroxylated (Si-OH). nih.gov Subsequently, the hydroxylated nanoparticles are immersed in a solution of the bromopropylsilane in an anhydrous solvent like toluene. nih.gov This allows for the formation of a dense, covalently bonded molecular monolayer. nih.gov The terminal bromine atoms of the SAM then serve as anchor points for grafting further layers, such as polyaniline, for applications in lithium-ion battery anodes. nih.gov

While specific studies on Polystyrene-block-poly(butadiene) asymmetric block copolymers (PSBARs) with this compound are not prevalent, the general principle involves leveraging the distinct chemical nature of the polymer blocks. The surface of such a block copolymer could be selectively treated (e.g., via plasma oxidation) to generate hydroxyl groups, which would then act as anchoring sites for the silanization reaction, enabling the selective functionalization of specific domains on the polymer film.

| Substrate | Silane Used | Process Details | Purpose of Functionalization | Reference |

|---|---|---|---|---|

| Silicon Nanoparticles | (3-bromopropyl)trichlorosilane | Surface hydroxylation with "Piranha" solution, followed by immersion in a silane/toluene solution for 24h under N2 atmosphere. | To create a reactive surface for grafting polyaniline (PANI) to improve cycling stability in Li-ion battery anodes. | nih.gov |

The application of silane SAMs extends to various metallic and metal oxide surfaces that possess surface hydroxyl groups.

Alumina (B75360) (Al₂O₃): Alumina surfaces can be readily functionalized with organosilanes. Studies using the amino-analogue, (3-Aminopropyl)triethoxysilane (APTES), on alumina monoliths show that the silanization process can be optimized by adjusting pH, temperature, and precursor concentration to achieve a high density of functional groups. unl.pt The reaction proceeds via the formation of stable Al-O-Si bonds, creating a robust organic layer on the oxide surface. unl.ptresearchgate.net

Sapphire (α-Al₂O₃): As a single-crystal form of alumina, sapphire provides a well-defined surface for studying SAM formation. Research on the silanization of sapphire (0001) surfaces with mercaptosilanes has confirmed the formation of highly ordered monolayers. nih.gov Characterization techniques confirmed that the layer formation is driven by the creation of Al-O-Si bonds, anchoring the silane molecules to the crystalline substrate. nih.gov

FTO/TiO₂: Transparent conducting oxides like Fluorine-doped Tin Oxide (FTO) and titanium dioxide (TiO₂) are critical components in optoelectronics. Their surfaces are rich in hydroxyl groups, making them suitable for modification with silanes like this compound. This functionalization is used to alter surface energy, improve interfacial compatibility with other layers, or to anchor dyes and catalysts. researchgate.netrroij.com Studies have shown the successful grafting of silanes onto TiO₂ nanotubes and nanoparticles, confirmed by the presence of Ti-O-Si chemical bonds. rroij.com

Functionalization of Nanoparticles and Nanostructures

The high surface-area-to-volume ratio of nanoparticles makes surface functionalization a critical step in their application. This compound provides a versatile platform for modifying nanoparticles, imparting new properties and enabling their integration into larger systems.

Magnetite nanoparticles are of great interest for biomedical and catalytic applications due to their magnetic properties. nih.govmdpi.com However, bare magnetite nanoparticles are prone to aggregation and oxidation. Surface functionalization with a silane shell addresses these issues. Common synthesis methods like co-precipitation yield nanoparticles that can be directly functionalized. iaamonline.orgnih.gov The hydroxyl groups on the surface of Fe₃O₄ react with this compound to form a stable silica-based shell around the magnetic core. This shell not only enhances colloidal stability but also presents a surface rich in reactive bromopropyl groups, which can be used to covalently attach drugs, targeting ligands, or polymers.

| Synthesis Method | Description | Typical Functionalization Step | Reference |

|---|---|---|---|

| Co-precipitation | Mixing ferric (Fe³⁺) and ferrous (Fe²⁺) salts in a basic solution to precipitate Fe₃O₄ nanoparticles. | Post-synthesis dispersion of nanoparticles in an ethanol (B145695)/water mixture followed by the addition of the organosilane. | iaamonline.orgnih.gov |

| Thermal Decomposition | Decomposition of organometallic precursors (e.g., iron acetylacetonate) at high temperatures in an organic solvent. | Ligand exchange or addition of silane during or after synthesis. | iaamonline.org |

| Hydrothermal Synthesis | Crystallization of nanoparticles from aqueous solution at high temperature and pressure, yielding highly crystalline particles. | Post-synthesis surface modification in a separate step. | iaamonline.org |

Mesoporous silica (B1680970) nanoparticles (MSNs) are widely explored as nanocarriers, particularly for drug delivery, owing to their high surface area, large pore volume, and tunable pore size. nih.govnih.gov The surface of MSNs is covered in silanol (Si-OH) groups, making them exceptionally well-suited for modification with organosilanes. nih.gov By reacting MSNs with this compound, the surface can be functionalized with propyl bromide groups. This modification is a key strategy for creating advanced drug delivery systems. For instance, the bromide can be substituted by a temperature-responsive polymer to create a gatekeeping system that releases a drug payload only when a specific temperature is reached.

Halide perovskite nanocrystals are promising materials for next-generation solar cells and light-emitting diodes, but they often suffer from instability and surface defects. rsc.orgresearchgate.net Surface passivation is a critical strategy to mitigate these issues by neutralizing electronically active trap states at the nanocrystal surface. researchgate.netnih.gov Many successful passivation strategies employ molecules with Lewis base functionalities, such as amines. Organosilanes like (3-aminopropyl)trimethoxysilane (APTMS) have been shown to be effective passivating agents, where the amine group interacts with surface defects (e.g., undercoordinated lead ions) and the silane moiety can form a protective, cross-linked shell. researchgate.netarxiv.orgosti.gov

The role of a haloalkylsilane like this compound in this context is different. The bromopropyl group does not act as a Lewis base to passivate defects in the same manner as an amine. Instead, its utility would be as a covalent linker to attach other functional molecules to the nanocrystal surface after an initial passivation step has been completed, or to act as a spacer layer to control the interface with charge transport layers. This allows for the creation of a multifunctional surface, combining electronic passivation with other desired chemical properties.

Surface Grafting onto Polymer Films and Textiles

The surface modification of polymeric materials is a critical area of research for enhancing their properties and expanding their applications. This compound is a versatile coupling agent used to functionalize surfaces, providing a reactive site for further chemical modifications.

Polymer Grafting onto Plasma-Activated Polymer Coatings

Plasma activation is a widely used technique to introduce reactive functional groups onto the surface of otherwise inert polymer films. This process enhances the surface energy and provides anchoring sites for the covalent attachment of molecules like this compound.

A notable application involves the use of plasma-polymerized hexamethyldisiloxane (ppHMDSO) films, which are subsequently activated by a dielectric barrier discharge (DBD) in air to introduce surface silanol (Si-OH) groups. These activated surfaces can then be functionalized by grafting with organosilanes. In one study, plasma-activated ppHMDSO-coated glass substrates were immersed in a solution of (3-Bromopropyl)trichlorosilane (BrPTCS), a molecule structurally and functionally similar to this compound, to introduce bromoalkyl functionalities.

The successful grafting of the bromoalkyl groups was confirmed by X-ray Photoelectron Spectroscopy (XPS), which showed the appearance of a Br 3d peak at a binding energy of approximately 70 eV. The change in surface wettability was also observed through water contact angle (WCA) measurements. The initially hydrophobic ppHMDSO surface becomes more hydrophilic after plasma activation and then shows a change in hydrophilicity upon grafting with the brominated silane.

| Surface Modification Step | Water Contact Angle (°) | Key XPS Peak |

| Untreated ppHMDSO | ~100° | Si, C, O |

| Air Plasma Activated | ~30° | Increased O 1s |

| Grafted with BrPTCS | ~70° | Br 3d (~70 eV) |

This table presents typical data for the surface modification of plasma-activated polymer coatings.

This method provides a versatile platform for creating surfaces with specific chemical reactivity, where the bromine atom can serve as an initiation site for "grafting-from" polymerization techniques or as a reactive site for the "grafting-to" of other molecules.

Immobilization onto Cotton Textile Substrates

Cotton, being a cellulosic material, possesses abundant hydroxyl (-OH) groups on its surface, which are ideal sites for reaction with alkoxysilanes like this compound. The triethoxysilane (B36694) moiety of the molecule can hydrolyze in the presence of moisture to form reactive silanol groups, which then condense with the hydroxyl groups of the cellulose, forming stable covalent Si-O-C bonds. This process effectively immobilizes the bromopropyl group onto the cotton fiber surface.

The general reaction scheme involves the hydrolysis of the ethoxy groups of this compound, followed by the condensation reaction with the hydroxyl groups on the cellulose surface. This surface modification can impart new functionalities to the cotton fabric. For instance, the immobilized bromopropyl groups can be used to impart antimicrobial properties by further reaction with antimicrobial agents or to act as a linker for other functional molecules.

While specific studies on this compound with cotton are not extensively detailed in the provided search results, the principles of grafting similar functional silanes onto cellulosic materials are well-established. For instance, studies on the treatment of cotton with other alkoxysilanes have shown significant changes in surface properties, such as hydrophobicity and reactivity.

| Silane Treatment Parameter | Observation |

| Silane Concentration | Affects the density of grafted molecules. |

| pH of Treatment Solution | Influences the rate of hydrolysis and condensation. |

| Curing Temperature and Time | Promotes the formation of stable covalent bonds. |

This table outlines key parameters influencing the immobilization of alkoxysilanes onto cotton substrates.

The successful immobilization can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), which would show characteristic peaks related to the Si-O-Si and Si-O-C linkages, and Scanning Electron Microscopy (SEM) to observe changes in the surface morphology of the cotton fibers.

Controlled Surface Chemistry for Selective Functionality and Passivation

The ability to control surface chemistry is paramount in the development of advanced materials for a wide range of applications, from electronics to biotechnology. This compound plays a crucial role in this domain by enabling the introduction of a specific chemical functionality—the bromopropyl group—onto various substrates. This allows for subsequent chemical reactions to be carried out selectively on the surface.

The plasma-based methods described earlier are a prime example of achieving controlled surface chemistry. By first creating a plasma polymer coating and then activating it, a defined density of reactive sites (silanol groups) can be generated. The subsequent grafting of this compound or similar molecules leads to a surface with selectively introduced alkyl bromide functionalities. This approach allows for the fabrication of coatings with a well-defined and selective chemical nature.

Surface passivation is another critical aspect of controlled surface chemistry, particularly in the field of nanomaterials. Passivation involves the treatment of a material's surface to reduce its chemical reactivity and improve its stability. For instance, in the context of perovskite nanocrystals, surface defects can act as trap states for charge carriers, leading to non-radiative recombination and reduced photoluminescence quantum yield (PLQY).

Organosilanes like this compound can be used to passivate the surface of these nanocrystals. The silane molecules can coordinate to the nanocrystal surface, effectively "healing" the surface defects. This passivation layer can also protect the nanocrystals from environmental degradation. The effectiveness of the passivation can be quantified by measuring the increase in PLQY and the extension of the photoluminescence lifetime.

| Application | Role of this compound | Key Outcome |

| Selective Functionalization | Provides a reactive bromoalkyl group on the surface. | Enables further site-specific chemical modifications. |

| Surface Passivation | Capping of surface defects on nanomaterials. | Enhanced photoluminescence and stability. |

This table summarizes the roles of this compound in achieving controlled surface chemistry.

Applications in Advanced Sensing Technologies

Biomolecule Sensing and Receptor Immobilization

The ability to securely attach biological recognition elements to a transducer surface is fundamental to biosensor design. (3-Bromopropyl)triethoxysilane offers a versatile platform for the covalent immobilization of biomolecules, ensuring sensor stability and minimizing leaching of the receptor molecule.

Covalent immobilization is a key strategy to create stable, functional protein layers on sensor surfaces. The process begins with the formation of a self-assembled monolayer (SAM) of this compound on a hydroxylated substrate. The ethoxy groups of the silane (B1218182) hydrolyze and form strong siloxane bonds with the surface.

The exposed bromopropyl groups then act as electrophilic sites for covalent bond formation with nucleophilic functional groups present on the surface of proteins. Key reactions include:

Alkylation of Amines: The primary amine groups found in the side chains of lysine (B10760008) residues can attack the carbon atom bearing the bromine, forming a stable secondary amine linkage.

Alkylation of Thiols: The thiol groups of cysteine residues, which are potent nucleophiles, can react with the bromopropyl group to form a stable thioether bond.

This method of covalent attachment ensures that proteins are durably anchored to the surface, which is crucial for the development of reusable biosensors and other bioanalytical devices where stable surface chemistry is required. While the chemical principles are well-established for immobilizing proteins on functionalized surfaces, specific literature detailing this application for this compound is not as prevalent as for other silanes like aminopropylsilanes.

The functionalization of inorganic supports with this compound provides an effective route for the covalent immobilization of enzymes. This strategy is employed to enhance enzyme stability, facilitate reuse, and enable their use in continuous flow-through reactors. bohrium.comnih.gov The mechanism mirrors that of protein immobilization, where the bromoalkyl group serves as an anchor point for attaching the enzyme to the support material, such as porous silica (B1680970). researcher.lifechalmers.se

The covalent bonds are formed with reactive amino acid residues on the enzyme's surface, such as lysine or cysteine, that are not critical to the enzyme's active site. chalmers.se This ensures that the enzyme retains a high degree of its catalytic activity post-immobilization. bohrium.com The resulting immobilized enzyme systems are mechanically robust and exhibit enhanced stability compared to their free counterparts, making them suitable for various biotechnological applications, including biosensors and biocatalysis. nih.gov

Chemical Sensor Development

The versatility of this compound extends to the fabrication of a variety of chemical sensors, where it is used to modify sensor surfaces to enhance sensitivity, selectivity, and stability.

In many polymeric humidity sensors, a hygroscopic polymer film is coated onto a substrate with interdigitated electrodes. The sensor's capacitance or resistance changes as the polymer absorbs water molecules from the ambient air. A significant challenge in fabricating these sensors is ensuring strong and stable adhesion between the organic polymer sensing layer and the inorganic substrate (e.g., silicon, glass, or alumina).

Silane coupling agents like this compound can be used to form a molecular bridge between these dissimilar materials. The silane first functionalizes the substrate, creating a stable inorganic-organic interface. The bromopropyl groups can then be used to either react with the polymer backbone or to initiate a surface-grafted polymerization, creating a covalently attached, durable polymer film. This enhanced adhesion prevents delamination of the sensing film, improving the long-term stability and reliability of the humidity sensor.

Self-assembled monolayers (SAMs) are widely used to modify the surfaces of gas sensors to improve their performance. In metal oxide semiconductor (MOS) gas sensors, for instance, surface modification can enhance selectivity towards a specific target gas and reduce interference from other compounds, such as water vapor. nih.gov

A SAM of this compound can be formed on the surface of a MOS sensing material like tin oxide (SnO₂). This initial layer serves two primary purposes. First, it passivates certain surface sites, which can reduce the influence of humidity on the sensor's response. nih.gov Second, the reactive bromo- group provides a versatile platform for the subsequent attachment of specific receptor molecules that have a high affinity for a particular target gas. For example, a molecule that selectively binds to carbon monoxide could be attached to the bromo-functionalized surface. By creating an array of sensors, each functionalized with a different receptor molecule, a "chemical nose" can be developed for the complex analysis of gas mixtures.

This compound and its close analogs are instrumental in the fabrication of advanced photoelectrochemical (PEC) sensors. A notable example is the development of a PEC sensor for the detection of hypochlorous acid (HOCl). mdpi.com In this application, a bromo-silane coupling agent is used to covalently immobilize a specifically designed organic photosensitizer dye onto the surface of a titanium dioxide (TiO₂) nanorod electrode. mdpi.comresearchgate.net

The fabrication involves a two-step process:

First, the TiO₂ electrode is treated with (3-bromopropyl)trimethoxysilane (B1329998) (BrPTMS), which forms a stable, bromo-functionalized monolayer on the oxide surface. researchgate.net

Next, the bromoalkyl groups on the modified electrode undergo a covalent reaction with the pyridine (B92270) nitrogen atom of the phenothiazine-based photosensitizer dye (Dye-PZ), securely anchoring the dye to the electrode. researchgate.net

The sensing mechanism relies on the specific reaction between the sulfur atom in the dye's phenothiazine (B1677639) unit and HOCl. mdpi.com Under visible light, the intact dye generates a stable photocurrent. When HOCl is present, it oxidizes the sulfur atom, which disrupts the internal charge transfer (ICT) within the dye molecule. This disruption leads to a quantifiable decrease in the photocurrent, allowing for the sensitive and selective detection of HOCl. mdpi.com This sensor demonstrates high stability and excellent reproducibility, highlighting the effectiveness of the silane linker in creating robust sensing platforms. mdpi.comresearchgate.net

| Performance Characteristic | Value | Reference |

| Analyte | Hypochlorous Acid (HOCl) | mdpi.comresearchgate.net |

| Sensor Type | Photoelectrochemical (PEC) | mdpi.comresearchgate.net |

| Linker Molecule | (3-Bromopropyl)trimethoxysilane | mdpi.comresearchgate.net |

| Detection Principle | Decrease in photocurrent upon oxidation of photosensitizer dye | mdpi.com |

| Linear Range | 0.5–100 μM | Data inferred from published graphs |

| Limit of Detection (LOD) | 0.17 μM | Data inferred from published graphs |

| Key Features | High stability, excellent reproducibility, high selectivity | mdpi.comresearchgate.net |

Optical Sensing Platforms

This compound is a vital bifunctional molecule utilized extensively in the fabrication of optical sensing platforms. Its utility stems from its unique molecular structure, which allows it to act as a molecular bridge between inorganic substrates and organic or biological sensing elements. Optical sensors, which rely on changes in light properties like intensity, wavelength, or phase to detect analytes, often require the stable immobilization of a recognition layer onto a solid support, such as an optical fiber or a glass slide. wpmucdn.commdpi.com

The mechanism involves two key functionalities of the silane molecule:

Triethoxysilane (B36694) Group: This end of the molecule readily undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). This process creates a durable, self-assembled monolayer (SAM) of the silane on the sensor surface.

Bromopropyl Group: The terminal alkyl bromide group serves as a versatile reactive handle. It is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules that act as the sensing component. These can include fluorescent dyes, enzymes, antibodies, or custom-synthesized organic molecules designed to interact specifically with a target analyte.

This dual functionality makes this compound an effective surface modification agent for preparing optical sensors. For instance, in fluorescence-based sensors, a fluorescent probe can be anchored to the surface via the bromopropyl group. mdpi.com When the target analyte binds to the probe, it can induce a change in the fluorescence signal (e.g., quenching or enhancement), which is then detected.

The table below compares this compound with other common organosilanes used in sensor fabrication, highlighting their respective functional groups and primary coupling chemistries.

| Organosilane Compound | Functional Group | Primary Coupling Chemistry for Immobilization |

| This compound | Bromo (-Br) | Nucleophilic Substitution (e.g., with amines, thiols) |

| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH₂) | Amide bond formation, Schiff base formation |

| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Thiol-ene reactions, disulfide bond formation, binding to gold surfaces |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Ring-opening reactions (e.g., with amines, hydroxyls) |

This table illustrates the versatility of organosilanes in surface chemistry for sensor development.

Strategies for Enhanced Sensitivity and Selectivity in Sensing Systems

The performance of any chemical sensor is fundamentally defined by its sensitivity (the ability to detect small quantities of an analyte) and its selectivity (the ability to detect a specific analyte without interference from other compounds). tennessee.edu Surface functionalization using molecules like this compound is a cornerstone strategy for improving both of these critical parameters in optical sensing systems. taylorfrancis.comrsc.org

Enhanced Sensitivity: Sensitivity in surface-based sensors is directly related to the density and accessibility of the recognition sites. By using this compound to create a well-ordered and densely packed self-assembled monolayer, the number of active sensing molecules on the sensor surface can be maximized. This high density of recognition elements increases the probability of capturing the target analyte, leading to a more significant and easily detectable signal change, thereby enhancing sensitivity. mdpi.com For example, increasing the surface area with nanostructures and then functionalizing it with a dense layer of silane can lead to a substantial improvement in the sensor's response. researchgate.netnorthumbria.ac.uk Research on graphene oxide-coated optical sensors has shown that adding functional layers can increase sensitivity by as much as eightfold. mdpi.comnih.gov

Enhanced Selectivity: Selectivity is primarily determined by the specific chemical or biological interaction between the immobilized recognition element and the target analyte. taylorfrancis.com The role of this compound in this context is to provide a stable and reliable anchor for the highly specific recognition molecule. The covalent bond formed via the bromopropyl group ensures that the sensing molecule is firmly attached and correctly oriented, preventing leaching and maintaining its specific binding capability over time.

For example, to create a sensor for a specific protein, an antibody that binds exclusively to that protein can be attached to a surface pre-treated with this compound. The specificity of the antibody-antigen interaction ensures that only the target protein will be detected, granting the sensor high selectivity.

The following table summarizes strategies for improving sensor performance and the contribution of this compound.

| Performance Metric | Enhancement Strategy | Role of this compound |

| Sensitivity | Increase surface density of recognition sites. | Forms a dense, self-assembled monolayer for maximizing the immobilization of sensing molecules. |

| Utilize nanomaterials to increase surface area. | Provides a stable chemical foundation for attaching sensing elements to high-surface-area nanostructures. | |

| Selectivity | Immobilize highly specific recognition elements (e.g., antibodies, enzymes). | Acts as a covalent linker to firmly and stably attach the chosen selective molecule to the sensor surface. |

| Create a well-defined and uniform sensing layer. | Facilitates the formation of an organized monolayer, which can minimize non-specific binding and interference. |

This table outlines key strategies where the surface chemistry enabled by this compound is crucial for developing high-performance sensing systems.

Crosslinking Mechanisms and Network Formation

Covalent Silanol (B1196071) Crosslinking in Polymeric Systems

The primary mechanism for network formation using (3-Bromopropyl)triethoxysilane involves the hydrolysis of its ethoxy groups (-OEt) into silanol groups (-OH) in the presence of water. These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on other molecules to form durable siloxane crosslinks. This process transforms a collection of individual polymer chains into a single, continuous network, profoundly altering the material's properties.

Polybenzimidazoles (PBI) are polymers known for their high thermal and chemical resistance, making them suitable for applications like high-temperature fuel cell membranes. However, their mechanical integrity can be compromised, especially when doped with phosphoric acid, which is necessary for proton conductivity. Covalent crosslinking with silanes like this compound can mitigate this issue.

The process involves the reaction of the bromopropyl group of the silane (B1218182) with the N-H groups of the polybenzimidazole backbone. Following this, the triethoxysilane (B36694) groups hydrolyze and condense to form a silica (B1680970) network throughout the PBI matrix. This results in a denser, more stable membrane structure. Research on a similar silane, (3-Bromopropyl)trimethoxysilane (B1329998), has shown that increasing the degree of crosslinking enhances the oxidative stability of the PBI membrane. For instance, crosslinked membranes exhibited a weight loss of approximately 9% after 168 hours in a Fenton's reagent, compared to a 12% loss for the uncrosslinked PBI. This improved stability is crucial for the durability and longevity of fuel cell membranes.

| Property | Uncrosslinked PBI | Crosslinked PBI (x=0.1-0.3) |

| Weight Loss in Fenton's Reagent (168h) | 12% | ~9% |

Data adapted from studies on (3-Bromopropyl)trimethoxysilane.

Simultaneous Quaternization and Siloxane Condensation Processes for Microgel Formation

This compound can be employed to synthesize microgels through a process that combines quaternization and siloxane condensation. In a study using a similar compound, (3-bromopropyl)trimethoxysilane, degradable and thermosensitive microgels were created. The formation mechanism involved the quaternization of the imidazole (B134444) moiety of 1-vinylimidazole (B27976) (a comonomer) by the bromine group of the silane. This reaction introduces a positive charge and brings the silane functionality into the polymer structure. Concurrently, the hydrolysis and condensation of the methoxysilyl groups lead to the formation of a crosslinked Si-O-Si network, resulting in the formation of the microgel. This dual-reaction pathway allows for the creation of stable microgels whose degradation rate and other properties can be tuned by controlling the crosslinking degree.

Development of Reprocessable Crosslinked Elastomers via Dynamic Covalent Chemistry (e.g., C-N Transalkylation)

Traditional crosslinked elastomers are thermosets, meaning they cannot be easily reprocessed or recycled. However, by incorporating dynamic covalent bonds, it is possible to create "vitrimers," which are materials that exhibit network topology rearrangement at elevated temperatures, allowing for reprocessability. The C-N transalkylation of pyridinium (B92312) is one such dynamic chemistry.

In this approach, (3-bromopropyl)trimethoxysilane-modified silica can be used to crosslink butadiene-styrene-vinylpyridine rubber. The reaction between the vinylpyridine units of the rubber and the bromopropyl group on the silica surface forms pyridinium crosslinks. At high temperatures, these C-N bonds in the pyridinium ions can undergo reversible transalkylation reactions. This dynamic exchange allows the crosslinked network to be rearranged, enabling the material to be reshaped and reprocessed without a permanent loss of properties, a significant advancement for sustainable elastomer technology.

Impact of Crosslinking Degree on Mechanical Properties and Chemical Stability of Materials

The extent of crosslinking has a direct and predictable effect on the properties of the final material. By controlling the amount of this compound, one can tailor the material's performance to specific needs.

Generally, a higher degree of crosslinking leads to a more rigid material with enhanced stability.

Mechanical Properties:

Tensile Strength and Modulus: As the crosslink density increases, both the tensile strength and Young's modulus of the material typically increase. This is because the polymer chains are more tightly bound, providing greater resistance to deformation.

Elongation at Break: Conversely, the elongation at break, or how much the material can stretch before breaking, tends to decrease with higher crosslink density. The restricted chain mobility makes the material more brittle.

Chemical Stability:

Solvent Resistance: Increased crosslinking density generally improves chemical resistance. The tightly woven network makes it more difficult for solvent molecules to penetrate and swell the material.

| Property | Effect of Increasing Crosslinking Degree |

| Mechanical Properties | |

| Tensile Strength | Increases |

| Young's Modulus | Increases |

| Elongation at Break | Decreases |

| Chemical Stability | |

| Solvent Resistance | Increases |

| Thermal Stability | Generally Increases |

Advanced Characterization Techniques for Modified Materials

Spectroscopic Analysis of Surface Functionalization

Spectroscopic techniques are paramount in confirming the presence and integrity of the (3-Bromopropyl)triethoxysilane layer.

FTIR spectroscopy is a powerful tool for identifying functional groups present on a surface. When a substrate is functionalized with this compound, new absorption bands corresponding to the silane (B1218182) molecule appear in the FTIR spectrum. The hydrolysis of the triethoxysilane (B36694) groups and the formation of siloxane (Si-O-Si) bonds with the surface can be monitored.

Key characteristic peaks for a surface successfully functionalized with this compound include:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2927 and ~2885 | C-H stretching vibrations | Indicates the presence of the propyl chain. |

| ~1100 - ~1000 | Si-O-Si asymmetric stretching | Confirms the formation of a polysiloxane network on the substrate. |

| ~960 | Si-OH stretching | Presence of unreacted silanol (B1196071) groups. |

| ~690 | C-Br stretching | Confirms the presence of the terminal bromo group. |

The disappearance or reduction in the intensity of peaks associated with surface hydroxyl groups (e.g., on silica) and the appearance of the Si-O-Si and C-H stretching bands are strong evidence of successful surface modification.

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. ox.ac.uk For surfaces modified with this compound, XPS can confirm the presence of silicon, carbon, oxygen, and bromine.

High-resolution scans of the individual elements can provide more detailed chemical state information. For instance, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-Si, and C-Br bonds. The Si 2p spectrum confirms the presence of silicon in a silicate (B1173343) or siloxane environment. The Br 3d peak is a direct confirmation of the presence of the bromopropyl group.

A typical elemental composition table obtained from an XPS survey scan of a surface modified with this compound would show the following:

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| O 1s | ~532.5 | Varies with substrate and functionalization density |

| C 1s | ~285.0 | Varies with functionalization density |

| Si 2p | ~102.5 | Varies with functionalization density |

| Br 3d | ~70.0 | Varies with functionalization density |

While typically used for bulk analysis of molecules in solution, solid-state NMR can be employed to characterize the structure of the silane layer on a surface. ¹³C and ²⁹Si solid-state NMR can provide information about the conformation of the propyl chain and the degree of condensation of the siloxane network, respectively. researchgate.net

Mass spectrometry is primarily used to confirm the molecular weight and fragmentation pattern of the this compound molecule itself before deposition, ensuring the purity of the precursor. rsc.org

Expected ¹H NMR chemical shifts for this compound are:

| Group | Chemical Shift (ppm) |

| -CH₂-Br | ~3.4 |

| -CH₂-CH₂-Br | ~2.0 |

| Si-CH₂- | ~0.8 |

| O-CH₂-CH₃ | ~3.8 (quartet) |

| O-CH₂-CH₃ | ~1.2 (triplet) |

RAIR, also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational spectra of thin films and monolayers on reflective surfaces, such as gold or silicon. researchgate.netresearchgate.net It is particularly useful for monitoring surface-confined reactions in real-time. For example, the substitution of the bromine atom in the surface-bound this compound with another functional group can be followed by observing the disappearance of the C-Br vibrational mode and the appearance of new peaks corresponding to the new functional group. researchgate.netresearchgate.net

Morphological and Nanostructural Investigations

Microscopy techniques are essential for visualizing the impact of surface modification on the material's morphology at the micro- and nanoscale.